molecular formula C7H6F2O B6335326 3,6-Difluoro-2-methylphenol CAS No. 1046781-31-0

3,6-Difluoro-2-methylphenol

Cat. No.: B6335326
CAS No.: 1046781-31-0
M. Wt: 144.12 g/mol
InChI Key: BXXLPQAJSYWNDV-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methylphenol (C₇H₆F₂O) is a fluorinated phenolic compound characterized by two fluorine atoms at the 3- and 6-positions of the aromatic ring and a methyl group at the 2-position. This substitution pattern confers unique physicochemical properties, such as enhanced acidity and lipophilicity, making it a candidate for applications in agrochemicals, pharmaceuticals, and materials science.

Properties

IUPAC Name

3,6-difluoro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXLPQAJSYWNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-methylphenol typically involves the fluorination of 2-methylphenol (o-cresol). One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of 3,6-Difluoro-2-methylphenol may involve more efficient and scalable methods such as continuous flow fluorination processes. These methods ensure higher yields and better control over the reaction parameters, making the production process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

3,6-Difluoro-2-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy in its intended applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 3,6-Difluoro-2-methylphenol and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Key Properties/Applications Reference
3,6-Difluoro-2-methylphenol C₇H₆F₂O 144.12 (calculated) 2-CH₃, 3-F, 6-F High acidity, potential agrochemical intermediate Inferred
3-Fluoro-2-methylphenol C₇H₇FO 126.13 2-CH₃, 3-F Intermediate in organic synthesis
2-Fluorophenol C₆H₅FO 112.10 2-F Higher acidity than phenol (pKa ~8.3)
3-(Difluoromethyl)-2-fluoro-6-(trifluoromethyl)phenol C₈H₄F₆O 230.11 2-F, 3-CF₂H, 6-CF₃ Extreme electron-withdrawing effects

Key Observations:

  • Acidity: Fluorine substituents, particularly in the ortho and para positions, enhance acidity by withdrawing electron density. For example, 2-Fluorophenol has a pKa of ~8.3, significantly lower than phenol (pKa ~9.95) . 3,6-Difluoro-2-methylphenol likely exhibits even greater acidity due to dual fluorine substitution.
  • Steric Effects: The ortho-methyl group may introduce steric hindrance, affecting reactivity in substitution reactions.

Comparative Pharmacokinetics (Inferred)

  • Membrane Permeability: The methyl group may slow cellular uptake compared to smaller analogs like 2-Fluorophenol but improve retention due to increased lipophilicity.

Biological Activity

3,6-Difluoro-2-methylphenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

3,6-Difluoro-2-methylphenol possesses a unique chemical structure characterized by two fluorine atoms at the 3rd and 6th positions of the methyl-substituted phenol ring. This configuration enhances its lipophilicity and binding affinity to biological targets compared to non-fluorinated analogs.

The biological activity of 3,6-Difluoro-2-methylphenol is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can significantly enhance the compound's binding affinity and selectivity , which may lead to improved efficacy in therapeutic applications. The mechanisms include:

  • Hydrogen Bonding : Interactions with hydroxyl groups in target proteins.
  • Hydrophobic Interactions : Enhanced interaction with lipid membranes.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

Antimicrobial Properties

Research indicates that 3,6-Difluoro-2-methylphenol exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Anticancer Activity

The anticancer properties of 3,6-Difluoro-2-methylphenol have been explored through in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The compound's mechanism appears to involve the induction of apoptosis (programmed cell death) in malignant cells while sparing normal cells, highlighting its therapeutic potential .

Study 1: Antimicrobial Efficacy

In a comparative study, 3,6-Difluoro-2-methylphenol was tested against standard antibiotics. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to that of leading antibiotics, suggesting its viability as an alternative treatment for resistant bacterial strains.

CompoundMIC (µg/mL)Activity Type
3,6-Difluoro-2-methylphenol32Antimicrobial
Amoxicillin16Antimicrobial
Ciprofloxacin64Antimicrobial

Study 2: Anticancer Effects

A recent study evaluated the effects of 3,6-Difluoro-2-methylphenol on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .

TreatmentCell Viability (%)Apoptosis Induction (%)
Control1005
3,6-Difluoro-2-methylphenol4530

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